molecular formula C10H10ClNO2 B1666718 4'-Chloroacetoacetanilide CAS No. 101-92-8

4'-Chloroacetoacetanilide

Cat. No.: B1666718
CAS No.: 101-92-8
M. Wt: 211.64 g/mol
InChI Key: JMRJWEJJUKUBEA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Chloroacetoacetanilide is primarily used as an intermediate in the synthesis of various pharmaceuticals and dyes . The specific targets of this compound can vary depending on the final product it is used to synthesize. It has been used in a recombinant androgen receptor competitive binding assay for the analysis of natural, synthetic, and environmental chemicals .

Mode of Action

The mode of action of 4’-Chloroacetoacetanilide involves its ability to undergo chemical reactions and form new bonds with other molecules, leading to the synthesis of target compounds . It was trilithiated with lithium diisopropylamide and condensed with several aromatic esters .

Biochemical Pathways

The biochemical pathways affected by 4’-Chloroacetoacetanilide depend on the specific reactions it undergoes. For instance, it has been involved in the production of 4-anilino-6-aryl-2H-pyran-2-ones . It also undergoes a three-component reaction with a mixture of aromatic aldehyde and 5-aminotetrazole to form N,7-diaryl-5-methyl-4,7-dihydrotetrazolo .

Pharmacokinetics

Its solubility in acetone suggests that it may be well-absorbed in the body when administered orally or topically. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of 4’-Chloroacetoacetanilide’s action is the formation of new compounds with desired properties. For example, it can yield 4-anilino-6-aryl-2H-pyran-2-ones or N,7-diaryl-5-methyl-4,7-dihydrotetrazolo depending on the reactions it undergoes.

Action Environment

The action, efficacy, and stability of 4’-Chloroacetoacetanilide can be influenced by various environmental factors. For instance, its solubility in acetone suggests that it may be more effective in certain solvents Additionally, its stability may be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

The role of 4’-Chloroacetoacetanilide in biochemical reactions is quite significant. It has been used in recombinant androgen receptor competitive binding assays for the analysis of natural, synthetic, and environmental chemicals . This suggests that 4’-Chloroacetoacetanilide interacts with proteins such as the androgen receptor, potentially influencing its activity.

Cellular Effects

Given its use in androgen receptor assays , it may influence cell function by modulating the activity of this receptor, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its use in androgen receptor assays suggests that it may bind to this receptor and influence its activity . This could lead to changes in gene expression and cellular function.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloroacetoacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Chloroacetoacetanilide is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4’-Chloroacetoacetanilide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its chloro group and acetoacetyl moiety provide distinct reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-oxobutanamide
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InChI

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMRJWEJJUKUBEA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
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Molecular Formula

C10H10ClNO2
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DSSTOX Substance ID

DTXSID3036654
Record name 4'-Chloroacetoacetanilide
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Molecular Weight

211.64 g/mol
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Physical Description

Solid; [HSDB]
Record name p-Chloroacetoacetanilide
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Solubility

VERY SOL IN ALCOHOL, ETHER, BENZENE
Record name P-CHLOROACETOACETANILIDE
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Color/Form

CRYSTALS FROM ETHER, ALCOHOL

CAS No.

101-92-8
Record name N-(4-Chlorophenyl)-3-oxobutanamide
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Record name 4'-Chloroacetoacetanilide
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Record name Butanamide, N-(4-chlorophenyl)-3-oxo-
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Record name 4'-Chloroacetoacetanilide
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Record name 4'-chloroacetoacetanilide
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Record name P-CHLOROACETOACETANILIDE
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Melting Point

66-67 °C
Record name P-CHLOROACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characterization of 4'-Chloroacetoacetanilide?

A1: this compound has the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol []. Spectroscopic studies, including infrared (IR) and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, have been utilized to elucidate its molecular structure and vibrational modes []. These studies provide insights into the bond lengths, bond angles, and vibrational frequencies associated with different functional groups within the molecule.

Q2: How is this compound used in the synthesis of dyes?

A2: this compound serves as a crucial starting material in the synthesis of various heterocyclic disperse dyes [, ]. It reacts with sulfur and ethyl cyanoacetate via the Gewald reaction to yield 2-aminothiophene derivatives [, ]. These aminothiophenes can be further diazotized and coupled with N-phenylmaleimides to create a range of monoazo disperse dyes with diverse colors []. These dyes are particularly useful for dyeing polyester fabrics, offering excellent colorfastness properties [].

Q3: Are there alternative synthesis methods for this compound?

A3: Yes, a novel preparation method for this compound (also known as Naphthol AS-IRG) has been developed []. This method involves a specially designed reaction kettle with improved stirring and separation capabilities []. The optimized reaction conditions within this kettle significantly increase the yield of this compound [].

Q4: Has this compound been used in other research areas besides dye synthesis?

A4: this compound has shown potential in pharmaceutical research, specifically in assays related to the androgen receptor []. While the specific interactions and downstream effects are not detailed in the provided abstracts, its use in this context suggests potential applications in studying androgen-related pathways and screening for compounds with androgenic or antiandrogenic activity [].

Q5: What are the environmental implications of using this compound in dye manufacturing?

A5: The textile industry, particularly dyeing processes, is known for its environmental impact. Researchers are actively seeking eco-friendly dyeing systems to minimize pollution []. While the provided research doesn't explicitly discuss the environmental impact of this compound, it highlights the use of specific dyes derived from it that allow for alkali after-treatment of dyed polyester, potentially reducing water and chemical usage compared to traditional reduction clearing methods []. This approach aims to contribute to environmental sustainability within the textile industry [].

Q6: Are there any computational chemistry studies related to this compound?

A6: Yes, computational methods like DFT have been employed to study the molecular structure and vibrational frequencies of this compound []. These studies utilize basis sets like B3LYP/6-31G and B3LYP/6-311+G* to optimize the molecular geometry and calculate vibrational frequencies, which are then compared to experimental spectroscopic data []. This approach aids in understanding the molecule's structural features and vibrational behavior [].

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